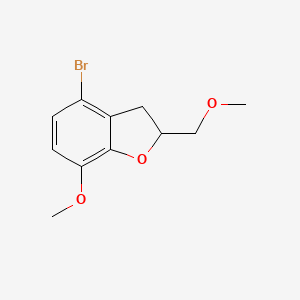
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran is a chemical compound with a complex structure that includes a bromine atom, methoxy groups, and a dihydrobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran typically involves multiple steps, starting with the preparation of the dihydrobenzofuran core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production rates.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter specific functional groups.
Substitution: Halogen atoms like bromine can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-7-methoxy-2-methylquinoline
- 4-Bromo-6-methoxy-2-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
Uniqueness
4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran is unique due to its specific combination of functional groups and the dihydrobenzofuran ring structure
Eigenschaften
Molekularformel |
C11H13BrO3 |
|---|---|
Molekulargewicht |
273.12 g/mol |
IUPAC-Name |
4-bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H13BrO3/c1-13-6-7-5-8-9(12)3-4-10(14-2)11(8)15-7/h3-4,7H,5-6H2,1-2H3 |
InChI-Schlüssel |
GKQRWRHWGRVORH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CC2=C(C=CC(=C2O1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-[(4-Methoxyphenyl)methyl]-1-methylpyrimidin-2(1H)-imine](/img/structure/B12936905.png)
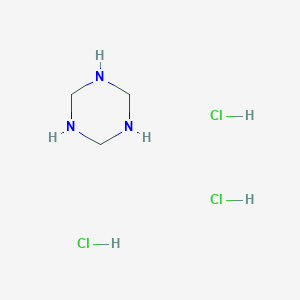


![6-(3-Nitrophenyl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12936928.png)
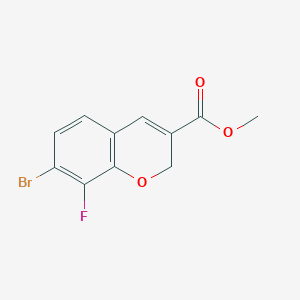

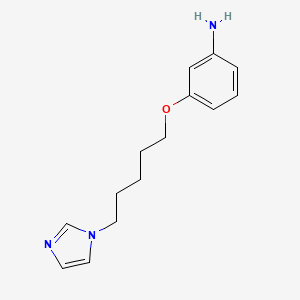
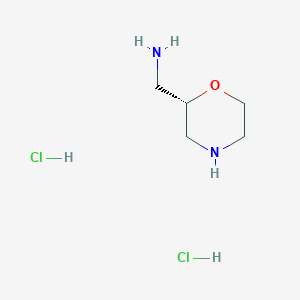
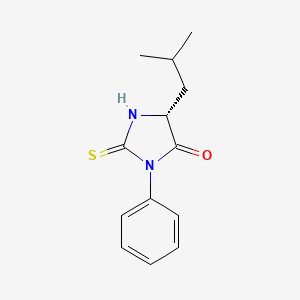

![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)

![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
